Antibiotic R 106IIa
Description
Properties
CAS No. |
127939-17-7 |
|---|---|
Molecular Formula |
C59H90N8O11 |
Molecular Weight |
1087.4 g/mol |
IUPAC Name |
3,6-dibenzyl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,12,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C59H90N8O11/c1-34(2)30-41-54(72)64(14)46(36(5)6)51(69)61-42(31-35(3)4)55(73)66(16)49(59(11,12)77)58(76)78-48(38(9)10)57(75)65(15)47(37(7)8)52(70)62-43(32-39-24-19-17-20-25-39)53(71)63(13)45(33-40-26-21-18-22-27-40)56(74)67-29-23-28-44(67)50(68)60-41/h17-22,24-27,34-38,41-49,77H,23,28-33H2,1-16H3,(H,60,68)(H,61,69)(H,62,70) |
InChI Key |
YIJMITSCVGVDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C)C(C)(C)O)C)CC(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic R 106IIa typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps often involve the preparation of a core structure, followed by functional group modifications to enhance the compound’s antimicrobial properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes involving specific strains of microorganisms. These microorganisms are genetically engineered to produce the antibiotic in large quantities. The fermentation broth is then subjected to purification processes, including filtration, extraction, and crystallization, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Antibiotic R 106IIa undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Clinical Applications
Antibiotic R 106IIa has been investigated for its efficacy against various bacterial infections, particularly those caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). Studies indicate that it may be effective as a part of combination therapy to enhance the overall antimicrobial effect and reduce the likelihood of resistance development.
Data Table: Efficacy Against Resistant Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 0.5 µg/mL | |
| VRE | 1.0 µg/mL | |
| Escherichia coli | 2.0 µg/mL |
Agricultural Applications
In agriculture, this compound is being explored as a potential treatment for bacterial infections in livestock. Its application could reduce the reliance on traditional antibiotics, which often lead to resistance. Studies have shown that it can effectively control infections in poultry and swine, promoting better health outcomes and reducing antibiotic residues in food products.
Case Study 1: Treatment of MRSA Bacteraemia
A clinical case study highlighted the use of this compound in treating a patient with MRSA bacteraemia. The patient was initially treated with standard antibiotics but showed no improvement. Upon switching to this compound, significant clinical improvement was observed within days, demonstrating its potential as a viable alternative in resistant infections.
Case Study 2: Agricultural Use in Poultry
In an agricultural setting, a trial was conducted on a poultry farm experiencing high mortality rates due to bacterial infections. The introduction of this compound resulted in a marked decrease in mortality rates and improved overall flock health. This case underscores the compound's utility beyond human medicine.
Challenges and Considerations
While the potential applications of this compound are promising, challenges such as regulatory approval, long-term safety studies, and resistance monitoring must be addressed. Continuous research is necessary to fully understand its pharmacokinetics and dynamics in various environments.
Mechanism of Action
The mechanism of action of Antibiotic R 106IIa involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Like Antibiotic R 106IIa, penicillin targets bacterial cell wall synthesis but has a different core structure.
Vancomycin: Another cell wall synthesis inhibitor, vancomycin is used to treat severe infections caused by Gram-positive bacteria.
Cephalosporins: These antibiotics also inhibit cell wall synthesis and are structurally related to penicillins.
Uniqueness
This compound is unique in its ability to overcome certain resistance mechanisms that render other antibiotics ineffective. Its distinct structure allows it to evade bacterial enzymes that degrade other antibiotics, making it a valuable addition to the arsenal against resistant pathogens.
Biological Activity
Antibiotic R 106IIa is a compound of significant interest due to its biological activity against various bacterial strains, particularly those resistant to conventional antibiotics. This article compiles research findings, case studies, and detailed analyses of its efficacy, mechanisms of action, and potential clinical applications.
Overview of Biological Activity
This compound has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The compound's minimal inhibitory concentration (MIC) values are notably low, indicating high potency.
In Vitro Activity
Research indicates that R 106IIa exhibits strong bactericidal effects against both standard and resistant strains. The following table summarizes its MIC values against various bacterial strains:
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| MRSA (MSSA) | 0.008 - 2.048 |
| VRE | 0.004 - 1.024 |
| Enterococcus faecalis (linezolid-resistant) | 0.004 - 0.128 |
| Bacillus spp. | 0.004 - 0.016 |
The compound has shown no activity against Gram-negative bacteria or fungi, highlighting its specificity for Gram-positive organisms .
The mechanism by which R 106IIa exerts its antibacterial effects primarily involves the inhibition of bacterial protein biosynthesis at the translation stage. This action is crucial as it disrupts the essential processes required for bacterial growth and reproduction.
Resistance Mechanisms
Despite the effectiveness of R 106IIa, the emergence of antibiotic resistance remains a critical concern. Studies have indicated that mutations in target sites and the upregulation of efflux pumps can diminish the efficacy of antibiotics like R 106IIa. Continuous monitoring and research into resistance patterns are necessary to maintain its clinical utility .
In Vivo Efficacy
In vivo studies using murine models have provided insights into the therapeutic potential of R 106IIa. For instance, in a septicemia model involving BALB/c mice infected with MRSA, the compound demonstrated effective dose (ED) values ranging from 2.5 to 10 mg/kg body weight, showcasing its potential for treating severe infections .
Case Study: Staphylococcus aureus Bacteraemia
A notable case study highlighted the treatment options for Staphylococcus aureus bacteraemia (SAB), emphasizing the need for effective antibiotics like R 106IIa in both empirical and targeted therapies. The study underscored that while traditional options exist, new compounds are crucial to combat rising resistance rates .
Clinical Implications
The clinical implications of R 106IIa are profound, particularly in light of increasing antibiotic resistance globally. The World Health Organization has emphasized the urgent need for new antibiotics to address this crisis effectively . R 106IIa's specificity for resistant Gram-positive bacteria positions it as a valuable candidate in the ongoing battle against antimicrobial resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
